(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol hydrochloride
CAS No.: 2866253-73-6
Cat. No.: VC12016050
Molecular Formula: C9H12Cl2FNO
Molecular Weight: 240.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866253-73-6 |
|---|---|
| Molecular Formula | C9H12Cl2FNO |
| Molecular Weight | 240.10 g/mol |
| IUPAC Name | (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C9H11ClFNO.ClH/c10-7-2-1-6(5-8(7)11)9(12)3-4-13;/h1-2,5,9,13H,3-4,12H2;1H/t9-;/m1./s1 |
| Standard InChI Key | YZMREOKVXUFJCR-SBSPUUFOSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1[C@@H](CCO)N)F)Cl.Cl |
| SMILES | C1=CC(=C(C=C1C(CCO)N)F)Cl.Cl |
| Canonical SMILES | C1=CC(=C(C=C1C(CCO)N)F)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol hydrochloride denotes a secondary amine alcohol featuring a 4-chloro-3-fluorophenyl group at the β-position of a three-carbon chain, with a hydrochloride counterion. Its molecular formula is C₉H₁₁ClFNO·HCl, yielding a molecular weight of 241.10 g/mol (calculated from compositional data of analogous compounds ).
Stereochemical Configuration
The (3R) designation indicates a chiral center at the third carbon, critical for biological activity. X-ray crystallography of related compounds confirms that such stereochemistry influences receptor binding affinity and metabolic stability .
Table 1: Key Structural and Compositional Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂Cl₂FNO | Derived |
| Molecular Weight | 241.10 g/mol | Calculated |
| Chiral Centers | 1 (3R configuration) | |
| CAS Number (Analog) | 1213472-11-7 (non-HCl form) |
Synthesis and Manufacturing
Key Synthetic Routes
Synthesis typically involves enantioselective methods to establish the (3R) configuration. A patented approach for analogous compounds employs:
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Buchwald-Hartwig Amination: Coupling of a halogenated aryl precursor with a protected β-amino alcohol .
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Chiral Resolution: Use of (R)-specific catalysts or enzymes to isolate the desired enantiomer .
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Hydrochloride Formation: Treatment with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt .
Example Synthesis Pathway:
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Starting Material: 4-Chloro-3-fluorobenzaldehyde.
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Henry Reaction: Condensation with nitromethane to form β-nitro alcohol.
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Reduction: Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine.
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Resolution: Chiral chromatography or enzymatic resolution to isolate (3R)-isomer.
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Salt Formation: HCl addition in ethanol yields the hydrochloride .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt enhances aqueous solubility compared to the free base. Experimental data for analogs suggest:
Spectroscopic Data
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IR (KBr): N-H stretch (3300 cm⁻¹), O-H (3100 cm⁻¹), C-F (1100 cm⁻¹) .
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¹H NMR (D₂O): δ 7.45 (d, J = 8.5 Hz, 1H, Ar-H), 7.30 (m, 2H, Ar-H), 4.10 (m, 1H, CH-NH₂), 3.60 (m, 2H, CH₂-OH) .
Pharmaceutical and Industrial Applications
Role in Drug Development
Chiral β-amino alcohols are pivotal in synthesizing protease inhibitors and kinase modulators. For example:
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